2-Fluoro-1H-imidazole
Overview
Description
2-Fluoro-1H-imidazole is a fluorinated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
Target of Action
2-Fluoro-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound that is a key component in many functional molecules . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form multiple bonds and interact with a variety of biological targets .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The chemical properties of imidazole, such as its solubility in water and other polar solvents, may influence its stability and efficacy in different environments .
Biochemical Analysis
Biochemical Properties
2-Fluoro-1H-imidazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in the compound enhances its binding affinity and specificity towards certain biomolecules. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can lead to changes in the phosphorylation status of proteins, thereby affecting their function and the overall cellular response. Additionally, this compound has been reported to alter the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The fluorine atom in this compound enhances its ability to form hydrogen bonds and van der Waals interactions with target biomolecules. This increased binding affinity can lead to the inhibition of enzymes such as cytochrome P450, resulting in altered metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes and reactive oxygen species. Long-term exposure to this compound has been associated with changes in cellular metabolism and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1H-imidazole typically involves the introduction of a fluorine atom into the imidazole ring. One common method is the fluorination of imidazole derivatives using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of safer and more environmentally friendly fluorinating agents is also a key consideration in industrial settings to minimize hazardous by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can be oxidized or reduced, leading to different functionalized derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while oxidation and reduction reactions can lead to imidazole N-oxides or reduced imidazole derivatives, respectively.
Scientific Research Applications
2-Fluoro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated heterocycles and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioisostere in drug design, where the fluorine atom can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including polymers and catalysts, where the fluorine atom can impart desirable properties such as increased thermal stability and chemical resistance.
Comparison with Similar Compounds
1H-Imidazole: The parent compound without the fluorine substitution.
2-Chloro-1H-imidazole: A halogenated derivative with chlorine instead of fluorine.
2-Bromo-1H-imidazole: Another halogenated derivative with bromine.
Comparison: 2-Fluoro-1H-imidazole is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to other halogenated imidazoles. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in drug design and other applications.
Properties
IUPAC Name |
2-fluoro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFZAUNJFRYZLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339888 | |
Record name | 2-Fluoro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57212-34-7 | |
Record name | 2-Fluoro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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